molecular formula C13H7Cl2NO4 B6407441 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid CAS No. 1261906-76-6

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid

Cat. No.: B6407441
CAS No.: 1261906-76-6
M. Wt: 312.10 g/mol
InChI Key: LBGSBMLWQGZAIK-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSBMLWQGZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691244
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-76-6
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,5-Dichlorophenyl)benzoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorine atoms may enhance binding affinity to certain targets.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid
  • 2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid
  • 2-(2,5-Dichlorophenyl)-3-nitrobenzoic acid

Comparison:

  • Structural Differences: The position of the chlorine and nitro groups varies among these compounds, leading to differences in reactivity and properties.
  • Unique Features: 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid is unique due to the specific positioning of the chlorine atoms and the nitro group, which can influence its chemical behavior and potential applications.

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